![molecular formula C22H23BrClN3O2S B2384148 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide CAS No. 422288-38-8](/img/no-structure.png)

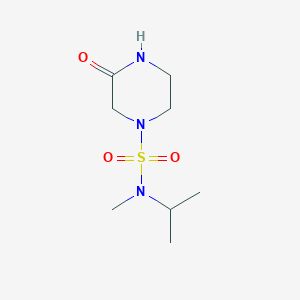

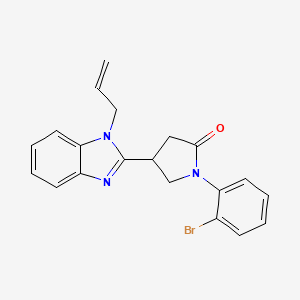

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Quinazoline Derivatives in Medicinal Chemistry

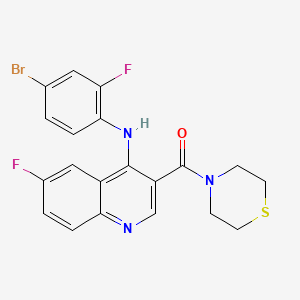

Quinazoline derivatives, including the specified compound, are known for their vast applications in medicinal chemistry. These compounds are part of an important class of fused heterocycles found in more than 200 naturally occurring alkaloids. Their stability and potential for bioactivity modification have made them a focus for creating new medicinal agents, showcasing antibacterial activities against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Applications

Research extends beyond medicinal uses, with quinazoline derivatives being investigated for optoelectronic materials. These derivatives are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, revealing their significance in the development of novel optoelectronic materials (Lipunova et al., 2018).

Sulfonamide Research and Development

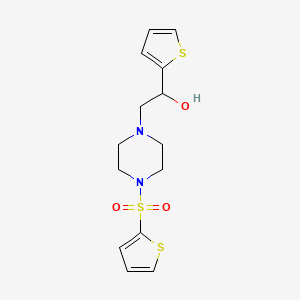

Sulfonamides, which may be related to or part of the chemical structure of interest, have shown considerable therapeutic applications, including their use in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and research focus on novel sulfonamides with potential antitumor activity and the treatment of various conditions, demonstrating the versatility and ongoing interest in sulfonamide chemistry for therapeutic uses (Carta et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[2-(4-chlorophenyl)ethyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "2-amino-4-bromo-6-methoxyquinazoline", "4-chloroacetophenone", "hexanoyl chloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. React 2-aminobenzoic acid with thionyl chloride to obtain 2-chlorobenzoyl chloride.", "b. React 2-chlorobenzoyl chloride with 2-amino-4-bromo-6-methoxyquinazoline in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'", "a. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with hexanoyl chloride in the presence of triethylamine to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride.", "b. React 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride with N-[2-(4-chlorophenyl)ethyl]hexanamide in the presence of sodium bicarbonate to obtain the final product '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide'." ] } | |

Número CAS |

422288-38-8 |

Nombre del producto |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |

Fórmula molecular |

C22H23BrClN3O2S |

Peso molecular |

508.86 |

Nombre IUPAC |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide |

InChI |

InChI=1S/C22H23BrClN3O2S/c23-16-7-10-19-18(14-16)21(29)27(22(30)26-19)13-3-1-2-4-20(28)25-12-11-15-5-8-17(24)9-6-15/h5-10,14H,1-4,11-13H2,(H,25,28)(H,26,30) |

Clave InChI |

CFELDQRYWCJAIY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

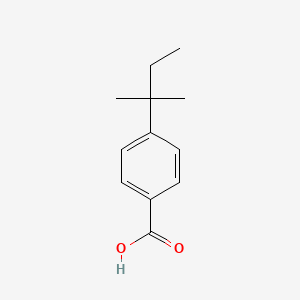

![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)

![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)